molecular formula C18H16N2O3S B5757333 3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid

3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid

Cat. No.: B5757333
M. Wt: 340.4 g/mol
InChI Key: ZFSRJBJYIATVGM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid, also known as CMBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid in inducing apoptosis in cancer cells is not yet fully understood. However, studies suggest that this compound may activate the extrinsic pathway of apoptosis by upregulating the expression of death receptors on the surface of cancer cells and activating caspase-8. This compound may also induce apoptosis through the intrinsic pathway by disrupting the mitochondrial membrane potential and activating caspase-9.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not induce significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the safety profile of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid is its ease of synthesis, which makes it a readily available starting material for the synthesis of novel compounds. However, one limitation of this compound is its low solubility in water, which may limit its applications in aqueous environments.

Future Directions

For 3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid research include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as agriculture and environmental science, and the elucidation of its mechanism of action in inducing apoptosis in cancer cells. Additionally, the development of this compound-based drug delivery systems may enhance its therapeutic potential and reduce potential toxicity.

Synthesis Methods

The synthesis of 3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate then reacts with cinnamoyl chloride and subsequently with ammonia to yield this compound. The purity of the final product can be enhanced through recrystallization.

Scientific Research Applications

3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has shown promising results as a potential anticancer agent by inducing apoptosis in cancer cells. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic activities. In material science, this compound has been utilized as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage and separation.

Properties

IUPAC Name

4-methyl-3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-7-9-14(17(22)23)11-15(12)19-18(24)20-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23)(H2,19,20,21,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRJBJYIATVGM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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